Product packaging for 1-Phenyl-1H-indole-3-carboxylic acid(Cat. No.:CAS No. 244090-34-4)

1-Phenyl-1H-indole-3-carboxylic acid

Cat. No.: B3326253
CAS No.: 244090-34-4
M. Wt: 237.25 g/mol
InChI Key: XQLRMJHBYLGPDA-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indole-3-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in pharmacology, known to be present in a wide range of bioactive molecules. Indole derivatives have been extensively studied and reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . This makes the indole core a primary focus for researchers developing new therapeutic agents. Specifically, indole-3-carboxylic acid derivatives serve as key precursors and intermediates in the synthesis of more complex molecules. For instance, structurally related compounds have been investigated as direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK) for potential therapeutic applications, highlighting the strategic importance of this chemotype in probing biological pathways . Researchers utilize this compound to explore structure-activity relationships (SAR), develop novel synthetic methodologies, and design potential inhibitors for various disease targets. It is strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B3326253 1-Phenyl-1H-indole-3-carboxylic acid CAS No. 244090-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)13-10-16(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLRMJHBYLGPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Strategies of 1 Phenyl 1h Indole 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for derivatization, participating in esterification, amide bond formation, decarboxylation, and nucleophilic substitution reactions.

Esterification is a fundamental transformation of indole-3-carboxylic acids, yielding esters that are valuable intermediates in organic synthesis. Various methods have been developed to achieve this conversion, ranging from classical acid catalysis to modern metal-catalyzed approaches.

One common strategy involves the direct reaction of the carboxylic acid with an alcohol under acidic conditions, such as using thionyl chloride in methanol. nih.gov Another powerful method is the Pd(0)-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters, which provides a pathway to indole-3-carboxylic acid ester derivatives. acs.org This reaction proceeds in the presence of Pd(PPh₃)₄ and a base like potassium phenoxide. acs.org Flow chemistry has also been employed for the scalable synthesis of indole-3-carboxylic esters, utilizing heterogeneous hydrogenation conditions with a Pd/C catalyst to facilitate a reductive cyclization sequence. beilstein-journals.org

MethodCatalyst/ReagentsSubstrate ExampleProductYieldReference
Acid CatalysisThionyl Chloride, MethanolIndole-3-propionic acidMethyl indole-3-propionate- nih.gov
Pd(0)-Catalyzed α-ArylationPd(PPh₃)₄, K₃PO₄, Phenolβ-(2-Iodoanilino) esterIndole-3-carboxylic acid ester66% acs.org
Flow Chemistry Reductive Cyclization10% Pd/C, H₂Japp–Klingemann adductEthyl 2-phenyl-1H-indole-3-carboxylate93% beilstein-journals.org

This table summarizes various esterification methods for indole-3-carboxylic acids and related precursors, highlighting the reagents, typical yields, and relevant research.

The conversion of the carboxylic acid group to an amide is a critical reaction, often employed in medicinal chemistry to synthesize biologically active molecules. arkat-usa.org This transformation can be achieved through several protocols. A standard method involves activating the carboxylic acid with a coupling agent, followed by reaction with an amine. researchgate.net For instance, solid-phase peptide synthesis (SPPS) has been used to conjugate indole-3-carboxylic acid with dipeptide motifs using the HBTU/HOBt coupling protocol, achieving yields of 89–92%. rsc.orgnih.gov Diisopropylcarbodiimide (DIPC) is another effective coupling agent for this purpose. researchgate.net

Alternatively, the Curtius rearrangement provides a pathway to N-(indol-3-yl)amides from indole-3-carboxazides. rsc.org This method is notable for its tolerance of both alkyl and aryl carboxylic acids and can be applied to both N-substituted and 1H-indole derivatives. rsc.org A more direct approach involves converting the indole-3-carboxylic acid into its corresponding acyl halide (e.g., using thionyl chloride), which then readily reacts with a secondary amine to form the desired amide. google.com Recently, a one-pot reaction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been developed for the efficient N-acylation of low-reactivity nitrogen heterocycles like indoles with carboxylic acids. asiaresearchnews.com

MethodCoupling Agents/Key ReagentsAmine SourceProduct TypeYieldReference
Peptide CouplingHBTU/HOBtDipeptide on solid supportPeptide-indole conjugate89-92% rsc.orgnih.gov
Carbodiimide CouplingDIPCAmino acid methyl esterIndole-3-carboxamide- researchgate.net
Curtius RearrangementDiphenylphosphorylazide (DPPA)Carboxylic AcidN-(indol-3-yl)amide54% rsc.org
Acyl Halide FormationThionyl ChlorideSecondary AmineIndole-3-carboxamide- google.com
One-Pot AcylationBoc₂O, DMAPOIndole (B1671886)N-Acylindole>85% asiaresearchnews.com

This table outlines key strategies for forming amide bonds from indole-3-carboxylic acids, detailing the reagents and typical outcomes.

Decarboxylation, the removal of the carboxyl group, is a significant transformation that yields the parent indole scaffold. This reaction can be promoted under various conditions, including acid-catalyzed, base-catalyzed, and metal-catalyzed pathways.

Acid-catalyzed decarboxylation of indole-3-carboxylic acids has been shown to proceed via an A-SE2 mechanism involving a zwitterionic intermediate. rsc.org Research comparing reaction rates in H₂O and D₂O has provided insights into the kinetic isotope effects of this process. rsc.org Metal-free conditions have also been developed, utilizing either potassium carbonate (K₂CO₃) as a catalyst or acetonitrile (B52724) as a promoter under basic conditions to afford the corresponding indoles in good to excellent yields. researchgate.nettandfonline.comtandfonline.com The proposed mechanism under these conditions involves the formation of an indole-3-carboxylate (B1236618) anion, which then undergoes decarboxylation. tandfonline.com

Furthermore, metal catalysts can facilitate decarboxylative coupling reactions. For example, a gold(III)-catalyzed reaction of indole-3-carboxylic acids with benzylic alcohols in water provides a direct route to 3-benzylindoles. acs.org Similarly, palladium-catalyzed reactions can lead to decarboxylative arylation at the C2-position when indole-3-carboxylic acid is treated with aryl iodides. nih.gov

MethodCatalyst/PromoterConditionsProductYieldReference
Acid-CatalyzedH₃O⁺Aqueous solution, 25-60°CIndole- rsc.org
Base-CatalyzedK₂CO₃DMSO, 140°CIndoleGood to Excellent researchgate.nettandfonline.comtandfonline.com
Acetonitrile-PromotedAcetonitrile140°CIndoleGood to Excellent researchgate.nettandfonline.comtandfonline.com
Gold(III)-CatalyzedAuCl₃/TPPMSWater, 120°C3-Benzylindole50-93% acs.org
Palladium-CatalyzedPd(OAc)₂HFIP/TFA, 110°CC2-Arylated Indole- nih.gov

This table compares different decarboxylation methods for indole-3-carboxylic acids, showing the variety of conditions that can be used to achieve this transformation.

Direct nucleophilic substitution at the hydroxyl of a carboxylic acid is generally unfavorable due to the poor leaving group nature of OH⁻. Therefore, transformation of the carboxylic acid into a more reactive derivative is a prerequisite. This two-step sequence, known as nucleophilic acyl substitution, is a cornerstone of carboxylic acid reactivity.

A common and effective strategy is the conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, by reacting it with an agent like thionyl chloride or oxalyl chloride. google.com The resulting acyl halide is highly electrophilic and readily reacts with a wide range of nucleophiles. For example, reaction with secondary amines such as pyrrolidine, piperidine, or morpholine (B109124) leads to the formation of the corresponding tertiary amides. google.com This method provides a reliable and versatile route for introducing diverse functionalities by displacing the halide leaving group.

Reaction Scheme: Nucleophilic Acyl Substitution via Acyl Halide

Activation: 1-Phenyl-1H-indole-3-carboxylic acid + SOCl₂ → 1-Phenyl-1H-indole-3-carbonyl chloride

Substitution: 1-Phenyl-1H-indole-3-carbonyl chloride + R₂NH → 1-Phenyl-N,N-dialkyl-1H-indole-3-carboxamide + HCl

This pathway underscores the importance of converting the carboxylic acid to a more reactive intermediate to facilitate reactions with nucleophiles. google.com

Functionalization at the Indole Nitrogen (N1) Position

The nitrogen atom of the indole ring, while having low nucleophilicity, can be functionalized through alkylation and acylation reactions, which are crucial for modifying the electronic and steric properties of the indole core. researchgate.net

N-Alkylation of indoles is a challenging but important transformation. The intrinsic preference for alkylation at the C3 position often complicates selective N-alkylation. nih.gov To overcome this, various strategies have been devised. One approach involves a two-step, one-pot procedure: N-alkylation of an indoline (B122111) precursor followed by oxidation to the N-alkylated indole. nih.gov This has been achieved efficiently using an iron catalyst for the alkylation step and a FeBr₃/TEMPO system for the oxidation. nih.gov Copper-catalyzed methods have also been developed, using N-tosylhydrazones as alkylating agents in the presence of copper iodide and a phosphine (B1218219) ligand to yield N-alkylated indoles. rsc.org Metal-free reductive N-alkylation has been accomplished using aldehydes as the alkylating agent and triethylsilane (Et₃SiH) as the reductant, offering a simple procedure with wide functional group tolerance. acs.org

N-Acylation introduces an acyl group onto the indole nitrogen, often serving as a protective group or as a key structural motif in bioactive molecules. nih.gov While challenging due to the nitrogen's low nucleophilicity, several effective methods exist. researchgate.net A classic approach involves deprotonating the indole with a strong base like potassium hydroxide (B78521) in DMSO to form the highly reactive indolyl anion, which is then trapped with an acylating agent like acetic anhydride. tandfonline.com More modern protocols include the use of thioesters as a stable acyl source in the presence of Cs₂CO₃ at high temperatures. nih.gov Another innovative method is the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), which occurs in a single flask under mild conditions. nih.gov Additionally, one-pot procedures using acyl peroxides as both an oxidant and an acyl source have been reported for the simultaneous N-acylation and C3-functionalization of indoles. rsc.org

FunctionalizationMethodCatalyst/ReagentsReagent TypeYieldReference
N-Alkylation Iron-Catalyzed(Cyclopentadienone)iron complexAlcohols31-90% nih.gov
Copper-CatalyzedCuI, P(p-tolyl)₃, KOHN-TosylhydrazonesModerate to Good rsc.org
Metal-Free ReductiveEt₃SiHAldehydes- acs.org
N-Acylation Base-MediatedKOH, DMSOAcetic Anhydride65% (for indole) tandfonline.com
Dehydrogenative CouplingTPAPPrimary Alcohols- nih.gov
Thioester CouplingCs₂CO₃Thioesters62% nih.gov
Oxidative AcylationAcyl PeroxidesAcyl PeroxidesGood rsc.org

This table provides a summary of selected N-alkylation and N-acylation protocols for indoles, showcasing the diversity of available synthetic strategies.

N-Sulfonation and Related Protective Group Strategies

In the synthesis of complex molecules containing an indole moiety, the protection of the indole nitrogen is often a crucial step to prevent undesired side reactions and to direct the regioselectivity of subsequent transformations. The acidic N-H proton of indoles can interfere with various reagents, and its substitution with a suitable protecting group can modulate the electronic properties of the indole ring.

While a variety of protecting groups are available for indoles, sulfonyl groups, such as the p-toluenesulfonyl (tosyl) and phenylsulfonyl groups, are commonly employed due to their strong electron-withdrawing nature. This property significantly deactivates the indole ring towards electrophilic attack, thereby protecting the C2 and C3 positions. The introduction of a sulfonyl group onto the indole nitrogen is typically achieved by reacting the indole with the corresponding sulfonyl chloride in the presence of a base.

Although direct N-sulfonation of this compound has not been extensively documented in the literature, the general principles of indole N-protection are applicable. The presence of the carboxylic acid group at the C3 position might necessitate careful selection of reaction conditions to avoid undesired side reactions. For instance, the acidic proton of the carboxylic acid could compete with the N-H proton (in the parent indole) for the base, requiring stoichiometric adjustments.

In related systems, primary sulfonamides are synthesized by reacting sulfonyl chlorides with ammonia (B1221849) or an ammonia surrogate, followed by a deprotection step if necessary. acs.org The protection of sulfonamides themselves can be achieved using various methods, highlighting the versatility of the sulfonyl functional group in organic synthesis. acs.org The removal of sulfonyl protecting groups from the indole nitrogen typically requires strong reducing agents or harsh basic conditions, which is a consideration when planning a synthetic route.

Electrophilic and Nucleophilic Functionalization of the Indole Ring System

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For indole derivatives, site-selective C-H functionalization allows for the introduction of various substituents at specific positions of the indole core.

C2-Functionalization:

The C2 position of the indole ring is the next most nucleophilic site after C3. In the case of 3-substituted indoles, electrophilic attack often occurs at C2. For indole-3-carboxylic acids that are not substituted on the nitrogen, palladium-catalyzed C-H arylation with aryl iodides has been shown to proceed with decarboxylation to yield C2-arylated indoles. nih.govnih.gov This suggests that the carboxylic acid group can act as a transient directing group before being eliminated. For N-substituted indoles like this compound, direct C2-functionalization without decarboxylation would be the expected pathway, although specific examples for this exact substrate are not prevalent in the literature. It is established that with a suitable directing group at the C3-position, a metallacycle can form after C-H activation, leading to C2-functionalization. nih.gov

C4, C5, and C6-Functionalization:

Functionalization of the benzenoid ring of the indole nucleus (C4, C5, C6, and C7 positions) is more challenging due to the lower reactivity of these positions compared to the pyrrole (B145914) ring. However, the use of directing groups can enable site-selective C-H activation at these positions. nih.gov

C4-Functionalization: The C4 position is of particular interest as C4-substituted indoles are found in numerous bioactive compounds. sci-hub.ru Palladium-catalyzed C4-arylation has been achieved in N-protected 3-acetylindoles, demonstrating that a substituent at the C3 position can direct functionalization to the C4 position. nih.gov For 1-benzyl-1H-indole-3-carbaldehyde derivatives, C4-alkenylation has been reported. nih.gov These examples suggest that the carboxylic acid group in this compound could potentially direct C-H functionalization to the C4 position under appropriate catalytic conditions.

C5 and C6-Functionalization: While less common than C4-functionalization, methods for the selective functionalization of the C5 and C6 positions have been developed, often relying on specific directing group strategies. The electronic nature of substituents on the indole ring can also influence the regioselectivity of these reactions. For instance, the presence of a chloro substituent at the C6 position has been shown to have a negative effect on the reactivity of the substrate in C4-alkenylation reactions. nih.gov

The N-phenyl group of this compound provides an additional handle for chemical modification through electrophilic and nucleophilic substitution reactions on the phenyl ring. The reactivity of this ring is influenced by the indole nucleus, which acts as an electron-donating substituent.

Electrophilic Aromatic Substitution:

The indole moiety attached to the phenyl ring will direct incoming electrophiles primarily to the ortho and para positions of the phenyl ring. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be envisaged on the N-phenyl ring, provided the reaction conditions are compatible with the indole and carboxylic acid functionalities. The choice of catalyst and reaction conditions is crucial to avoid undesired reactions on the more reactive indole nucleus.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the N-phenyl ring is also a viable strategy for introducing new functional groups. libretexts.orgyoutube.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as a nitro group) on the phenyl ring to activate it towards nucleophilic attack. libretexts.org Therefore, to functionalize the N-phenyl ring of this compound via SNA, it would likely be necessary to first introduce an electron-withdrawing group onto the ring through an electrophilic substitution reaction. The reaction would then proceed by the addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of a leaving group. libretexts.orgyoutube.com

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 1h Indole 3 Carboxylic Acid Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 1-Phenyl-1H-indole-3-carboxylic acid and its derivatives, ¹H and ¹³C NMR provide exhaustive information on the molecular framework, while ¹⁵N NMR can offer insights into the electronic environment of the indole (B1671886) nitrogen.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often around 12 δ, though its position can be influenced by solvent and concentration due to hydrogen bonding. pressbooks.pub Protons on the indole and phenyl rings resonate in the aromatic region (typically 7.0-8.5 ppm). Specific assignments can be made based on their multiplicity and coupling constants. For instance, the proton at the C2 position of the indole ring often appears as a characteristic singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carboxyl carbon is highly deshielded and appears in the 165-185 δ range. pressbooks.publibretexts.org Carbons of the aromatic rings appear between approximately 110 and 140 δ. The specific chemical shifts help to confirm the substitution pattern on both the indole and phenyl rings. For example, in a related derivative, 3-(benzylthio)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, indole and phenyl CH carbons appeared as eight signals between 102.35 and 129.05 ppm. mdpi.com

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can directly probe the nitrogen atom of the indole ring. The chemical shift of the indole nitrogen is sensitive to the substituent at the N1 position, providing direct evidence for the N-phenyl substitution.

Interactive Table: Expected NMR Chemical Shifts (δ, ppm) for this compound Moiety.

Atom Type Expected Chemical Shift (ppm) Typical Multiplicity (¹H NMR) Notes
COOH ¹H ~12.0 broad singlet Position is concentration and solvent dependent. pressbooks.publibretexts.org
Indole & Phenyl H ¹H 7.0 - 8.5 multiplet, doublet, triplet Specific shifts and coupling patterns depend on substitution.
Indole C2-H ¹H ~7.7 - 8.0 singlet Characteristic proton on the indole ring.
COOH ¹³C 165 - 185 - Downfield shift characteristic of carboxyl carbons. pressbooks.publibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₁₁NO₂), the expected exact mass is 237.07898 Da. HRMS techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can confirm this molecular formula with high precision, typically within 5 ppm.

Beyond molecular weight confirmation, MS/MS fragmentation analysis elucidates the structural connectivity. The fragmentation pattern of indole-3-carboxylic acid derivatives often involves characteristic losses. A primary fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylic acid group, followed by further fragmentation of the indole ring system. The analysis of these fragment ions helps to confirm the presence of the carboxylic acid and the integrity of the core indole structure.

Infrared (IR) Spectroscopy for Advanced Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. For this compound, the IR spectrum is dominated by features of the carboxylic acid and the aromatic rings.

The most characteristic absorption is the O-H stretch of the carboxylic acid, which appears as a very broad band spanning from 2500 to 3300 cm⁻¹. pressbooks.publibretexts.org This broadening is a result of extensive hydrogen bonding, which often leads to the formation of dimers in the solid state. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption typically found between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org Its exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer, with the latter absorbing at a lower frequency (around 1710 cm⁻¹). pressbooks.publibretexts.org Conjugation with the indole ring system can also lower the C=O stretching frequency. libretexts.org Additional significant peaks include C=C stretching vibrations for the aromatic rings in the 1500-1600 cm⁻¹ region and C-H bending vibrations.

Interactive Table: Characteristic IR Absorption Frequencies for this compound.

Functional Group Vibration Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Carbonyl C=O stretch 1710 - 1760 Strong
Aromatic Ring C=C stretch 1500 - 1600 Medium to Strong
Indole Ring N-H bend (if unsubstituted) ~1500 - 1600 Medium

X-ray Crystallography for Detailed Solid-State Structural Determination and Conformation

The analysis also details the relative orientation of the phenyl ring with respect to the indole plane. The planarity of the indole ring system and the torsion angles involving the N-phenyl and C-carboxyl substituents are determined with high precision. These parameters are crucial for understanding intermolecular interactions, such as π-π stacking, which often play a significant role in the crystal packing. mdpi.com For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid confirmed its crystallization in the monoclinic system and the formation of cyclic dimers via double hydrogen bonds. mdpi.com

Chiroptical Spectroscopy for Stereochemical Characterization of Enantiomerically Pure Derivatives

While this compound itself is achiral, many of its derivatives can be chiral, necessitating methods to determine their absolute stereochemistry. Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful method for this purpose. researchgate.net These techniques measure the differential absorption of left- and right-circularly polarized light. researchgate.net

For enantiomerically pure chiral carboxylic acid derivatives, experimental ECD and VCD spectra can be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. However, a known challenge in the chiroptical analysis of carboxylic acids is their tendency to form aggregates like dimers through hydrogen bonding, which can complicate spectral interpretation. nih.gov This issue can often be mitigated by converting the carboxylic acid to its corresponding salt (e.g., sodium salt) or anhydride before measurement, which simplifies the analysis. nih.gov Alternatively, chiral NMR solvating agents can be employed to differentiate enantiomers directly in the NMR spectrum. nih.gov

Computational and Theoretical Investigations of 1 Phenyl 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of 1-Phenyl-1H-indole-3-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Electronic Structure and Reactivity: A comprehensive analysis of the electronic structure provides insights into the molecule's stability and reactivity. For related indole (B1671886) derivatives like indole-3-acetic acid (I3AA) and indole-2-carboxylic acid (ID2CA), DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to optimize molecular geometry and analyze electronic properties in both gas phase and in various solvents. mdpi.comresearchgate.net Such studies on this compound would reveal how the N-phenyl substituent influences the electron distribution across the indole ring and carboxylic acid group compared to its unsubstituted counterparts.

Key properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's electronic stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be located over the electron-rich indole ring, while the LUMO would likely be distributed over the phenyl and carboxyl groups, indicating sites prone to nucleophilic and electrophilic attack, respectively. nih.govnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the carboxylic acid would be regions of high negative potential. mdpi.com

Spectroscopic Properties: DFT calculations can accurately predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This is invaluable for interpreting and assigning the bands in experimentally obtained spectra, such as confirming the characteristic C=O stretching of the carboxylic acid and the N-H stretching of the indole ring. mdpi.comresearchgate.net

Table 1: Overview of Quantum Chemical Calculation Methods and Their Applications

Calculation Method/Theory Predicted Properties Purpose
Density Functional Theory (DFT) Optimized geometry, total energy, electronic properties. scispace.com Provides a foundational understanding of the molecule's most stable three-dimensional shape and intrinsic stability.
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energy gap, orbital distribution. nih.gov Predicts chemical reactivity, kinetic stability, and identifies sites for electrophilic/nucleophilic reactions.
Molecular Electrostatic Potential (MEP) Electron density and potential mapping. mdpi.com Visualizes charge distribution to predict how the molecule will interact with other charged species or receptors.
Natural Bond Orbital (NBO) Analysis Intramolecular charge transfer, hyperconjugation. researchgate.net Elucidates stabilizing intramolecular interactions and charge delocalization pathways.
Vibrational Frequency Analysis Theoretical IR and Raman spectra. researchgate.net Aids in the interpretation and assignment of experimental spectroscopic data.
pKa Calculation Acid dissociation constant. semanticscholar.org Predicts the ionization state of the carboxylic acid group at different pH values, which is crucial for its biological activity and solubility.

Molecular Docking Simulations for Exploring Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the structural basis of a ligand's activity.

For this compound, docking studies would involve placing the molecule into the binding site of a target protein and scoring the interaction. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Based on the activities of structurally similar indole carboxylic acids, potential targets for this compound could include:

Angiotensin II (AT1) Receptor: Derivatives of indole-3-carboxylic acid have been designed as AT1 receptor antagonists for the treatment of hypertension. nih.gov

Cyclooxygenase (COX) Enzymes: Many indole derivatives, famously Indomethacin, are potent inhibitors of COX enzymes, which are involved in inflammation. ajchem-a.commdpi.com

Pim-1 Kinase: This enzyme is a target for cancer therapy, and indole derivatives have been studied as potential inhibitors. nih.gov

3C-like Protease (3CLpro): This viral enzyme is a key target for antiviral drugs, and indole-based compounds have been investigated as inhibitors. nih.gov

A typical docking simulation would reveal key molecular interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues (e.g., Arginine, Tyrosine), and hydrophobic or π-π stacking interactions involving the indole and phenyl rings with nonpolar residues in the binding pocket. mdpi.comnih.gov The results are often expressed as a binding energy or docking score, where a lower energy value suggests a higher binding affinity. chemmethod.com

Table 2: Potential Protein Targets for this compound Based on Related Compounds

Potential Protein Target Therapeutic Area Key Interactions Observed with Similar Ligands
Angiotensin II Receptor (AT1) Antihypertensive nih.gov Interaction with specific residues in the receptor pocket, comparable to losartan (B1675146). nih.gov
Cyclooxygenase-2 (COX-2) Anti-inflammatory ajchem-a.com Hydrogen bonding with residues like ARG120 and TYR355 in the active site. ajchem-a.com
Pim-1 Kinase Anticancer nih.gov Hydrogen bonding with the hinge region residue Glu121 is considered vital. nih.gov
Estrogen Receptor Alpha (ER-α) Anticancer (Breast) eurekaselect.compensoft.net Interaction with key amino acids within the ligand-binding domain. eurekaselect.compensoft.net
SARS-CoV 3CLpro Antiviral nih.gov Interactions within the enzyme's active site, which is crucial for viral replication. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules and guide the design of more effective compounds.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Dataset Preparation: Assembling a set of structurally related molecules with experimentally measured biological activities (e.g., IC50 values). nih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that links the descriptors to the activity.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These methods use 3D grid-based steric and electrostatic fields to generate predictive models. For a series of pim-1 inhibitors based on an indole scaffold, CoMFA and CoMSIA models were successfully developed to understand the structural requirements for activity. nih.gov Such models for this compound derivatives could reveal the importance of the spatial arrangement of bulky groups, hydrogen bond donors/acceptors, and hydrophobic regions for optimal biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the movements of atoms in the complex over time (typically nanoseconds), providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. chemmethod.com

For this compound, an MD simulation could be performed on a promising complex identified through docking. nih.gov Key analyses from an MD trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value indicates that the complex has reached equilibrium and the binding is stable. nih.govpensoft.net

Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein or ligand are the most flexible. It can highlight regions of the protein that move to accommodate the ligand. nih.govpensoft.net

Hydrogen Bond Analysis: This tracks the formation and breaking of specific hydrogen bonds throughout the simulation, revealing which interactions are most persistent and crucial for stable binding. mdpi.com

MD simulations are essential for refining docking results and confirming the stability of key interactions, providing a more realistic representation of the binding event in a physiological environment. chemmethod.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (for research screening, non-clinical interpretation)

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail due to poor pharmacokinetics or toxicity. nih.govnih.gov Numerous online platforms and software (e.g., SwissADME, pkCSM, ADMETlab) can predict these properties based solely on the molecule's 2D structure. nih.govresearchgate.net

For this compound, these tools would predict a range of crucial parameters for research screening purposes:

Table 3: Key In Silico ADME/Tox Parameters and Their Significance for Research Screening

Parameter Predicted Property Significance in Non-Clinical Research Screening
Absorption
Lipophilicity (logP) The compound's affinity for a lipid vs. aqueous environment. Influences solubility, permeability, and plasma protein binding. An optimal range is typically sought.
Water Solubility (logS) The extent to which the compound dissolves in water. Crucial for formulation and absorption. Poor solubility can hinder bioavailability.
Human Intestinal Absorption (HIA) The percentage of the compound absorbed from the gut. Predicts how well the compound will be absorbed after oral administration.
Caco-2 Permeability An indicator of permeability across the intestinal wall. Models the rate and extent of absorption across the gut epithelium.
P-glycoprotein (P-gp) Substrate Whether the compound is a substrate for this major efflux transporter. If a substrate, the compound may be actively pumped out of cells, reducing absorption and brain penetration.
Distribution
Plasma Protein Binding (PPB) The extent to which the compound binds to proteins in the blood. Affects the free concentration of the drug available to act on its target. High binding can limit efficacy. japsonline.com
Blood-Brain Barrier (BBB) Penetration Likelihood of the compound crossing into the central nervous system. Desirable for CNS targets, undesirable for peripherally acting drugs to avoid side effects.
Metabolism
Cytochrome P450 (CYP) Inhibition Potential to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). japsonline.com Inhibition can lead to dangerous drug-drug interactions.
Excretion
Total Clearance A measure of the body's efficiency in eliminating the compound. researchgate.net Predicts the rate of removal from the body, influencing dosing frequency.
Toxicity
AMES Toxicity Potential to cause DNA mutations (mutagenicity). An early flag for potential carcinogenicity.
Hepatotoxicity Potential to cause liver damage. japsonline.com A common reason for drug failure in later stages.
Drug-Likeness
Lipinski's Rule of Five A set of rules based on molecular weight, logP, H-bond donors, and acceptors. Provides a general assessment of whether a compound has properties consistent with orally active drugs. researchgate.net

These computational predictions allow researchers to prioritize compounds with more promising ADME profiles for further experimental investigation and to identify potential liabilities, such as poor absorption or potential for drug-drug interactions, early in the discovery process. nih.gov

Mechanistic and Preclinical Biological Research of 1 Phenyl 1h Indole 3 Carboxylic Acid Derivatives Excluding Clinical Human Data

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 1-phenyl-1H-indole-3-carboxylic acid have been the subject of various preclinical investigations to understand their interactions with key enzymes involved in metabolic, epigenetic, and infectious disease pathways. These studies provide foundational knowledge about their potential mechanisms of action at a molecular level.

AMP-activated protein kinase (AMPK) is a critical enzyme that functions as a cellular energy sensor. nih.gov Its activation is a key regulatory point in metabolism. nih.gov Small molecule activators of AMPK are of significant interest for their potential in addressing metabolic disorders.

Research has identified direct activators of AMPK, including derivatives related to the indole-3-carboxylic acid scaffold. For instance, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) has been characterized as a direct AMPK activator. acs.org The mechanism of activation for many small molecules involves binding to an allosteric site on the AMPK complex, known as the ADaM (allosteric drug and metabolism) site. acs.org This binding can have dual effects: direct allosteric activation of the kinase and protection of a key threonine residue (Thr172) on the α-subunit from dephosphorylation, which is crucial for maintaining the enzyme's active state. acs.org

Structural studies have shown that despite different core structures, various allosteric activators bind at the ADaM site and their core scaffolds superimpose well. acs.org The interaction often involves key hydrogen bonds. For example, the hydroxyl groups on certain activators are considered important for their interaction with AMPK. acs.org The activation of AMPK by some compounds is also dependent on the phosphorylation of Ser108 in the β1 regulatory subunit, a process that can be initiated by the autophagy-related kinase ULK1 under conditions of metabolic stress. researchgate.net This suggests a complex regulatory mechanism where phosphorylation events can sensitize AMPK to allosteric drugs. researchgate.net

Table 1: AMPK Activator and its Mechanistic Details

Compound Mechanism of Action Key Structural Feature
6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) Direct allosteric activator; Protects Thr172 from dephosphorylation. acs.org Binds to the ADaM site; Hydroxyl group is important for interaction. acs.org

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. mdpi.com By removing acetyl groups from histone and non-histone proteins, they play a significant role in chromatin remodeling and gene expression. mdpi.comnih.gov The carboxylic acid class of HDAC inhibitors, which includes compounds like sodium butyrate (B1204436) and valproic acid, was among the first to be investigated. nih.gov

Derivatives of indole-3-butyric acid have been developed and identified as potent HDAC inhibitors. nih.gov Structural modifications to an initial indole-3-butyric acid derivative led to the synthesis of a molecule, designated I13, with significant inhibitory activity against several HDAC isoforms. nih.gov This compound demonstrated low nanomolar IC50 values against HDAC1, HDAC3, and HDAC6. nih.gov The general structure of HDAC inhibitors includes a metal-binding group, a linker, and a capping group, and modifications to these parts can tune the inhibitory profile. nih.gov For example, introducing a 2-substituted phenylquinoline-4-carboxylic acid group to the cap moiety has been explored to create novel HDAC inhibitors. frontiersin.org

Table 2: HDAC Inhibition Profile of Compound I13

Compound Target HDAC Isoform IC50 (nM)
I13 (Indole-3-butyric acid derivative) HDAC1 13.9 nih.gov
HDAC3 12.1 nih.gov
HDAC6 7.71 nih.gov

N-methyltryptophan oxidase (MTOX) is a flavoenzyme found in Escherichia coli that catalyzes the oxidative demethylation of N-methyl-L-tryptophan. nih.gov The enzyme can also oxidize other secondary amino acids, though typically at slower rates. nih.gov The reaction mechanism is described as a modified ping-pong mechanism. nih.gov In this process, the substrate binds to the oxidized enzyme, leading to the reduction of the enzyme's flavin cofactor and the formation of an imino acid product. nih.gov Oxygen then binds to the reduced enzyme before the product is released. nih.gov Kinetic studies have shown that the reductive half-reaction, where the enzyme is reduced by the substrate, can be the rate-limiting step during turnover with certain substrates like sarcosine. nih.gov

The bacterial fatty acid biosynthesis pathway (FAS-II) is an essential pathway for bacteria and presents a promising target for new antimicrobial drugs. mdpi.comnih.gov This pathway involves several enzymes, including β-ketoacyl-ACP reductase (FabG). mdpi.comnih.gov FabG is responsible for the NADPH-dependent reduction of β-ketoacyl-ACP, a key step in the fatty acid elongation cycle. mdpi.comnih.gov The enzyme is highly conserved and essential for many pathogens. mdpi.com

While specific studies on this compound derivatives targeting FabG are not detailed in the provided results, the broader class of indole-containing compounds has been identified as inhibitors of other enzymes in the FAS-II pathway, such as FabH. nih.gov The general principle of FAS-II inhibition involves targeting any of the essential enzymes in the pathway, leading to the disruption of bacterial membrane synthesis. nih.gov

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and it is a validated target for antibiotics. While the search results did not provide specific information on the interaction of this compound derivatives with DNA gyrase, this remains an area of interest for antimicrobial research.

Lanosterol-14 Alpha Demethylase (CYP51): This enzyme is a key player in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govwikipedia.org It catalyzes the removal of the 14α-methyl group from lanosterol, a critical checkpoint in the pathway. wikipedia.org An in silico docking study screened sixty plant-derived molecules for their potential to inhibit Candida albicans CYP51. researchgate.net Among the tested compounds, indole-3-butyric acid was found to interact with the LYS143 residue of the enzyme, an interaction similar to that of the known antifungal drug ketoconazole. researchgate.net This suggests a potential mode of action for this class of compounds as CYP51 inhibitors, although this is based on computational modeling and requires experimental validation. researchgate.net

HIV-1 reverse transcriptase (RT) is a vital enzyme for the replication of the human immunodeficiency virus. nih.govnih.gov It converts the viral single-stranded RNA into double-stranded DNA. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to a hydrophobic pocket near the enzyme's active site. nih.gov This binding is noncompetitive and does not prevent the binding of the nucleotide substrate but blocks the chemical step of DNA polymerization, leading to the formation of a nonproductive enzyme-DNA-nucleotide complex. nih.gov

Research into dual inhibitors targeting both RT and HIV-1 integrase (IN) has explored various chemical scaffolds, including those containing an indole (B1671886) nucleus. nih.gov For certain indole-based compounds, substitutions at specific positions were found to be critical for activity. For example, halogenation of an N1-benzyl group was shown to enhance IN inhibition. nih.gov Conversely, substitution at the indole C3 position with a halogen tended to reduce RT inhibitory activity while slightly improving anti-IN potency. nih.gov This highlights the sensitive structure-activity relationship for these derivatives in targeting HIV-1 enzymes. nih.gov

Receptor Binding and Signaling Pathway Modulation

Angiotensin II Receptor (AT1 subtype) Affinity and Antagonism Studies

Derivatives of indole-3-carboxylic acid have been identified as a promising class of Angiotensin II (AII) receptor antagonists. The renin-angiotensin system is a critical regulator of blood pressure, and its primary effector, AII, exerts its physiological effects by binding to the Angiotensin II Type 1 (AT1) receptor. nih.govnih.gov Blockade of this receptor is a well-established therapeutic strategy for hypertension. nih.gov

Recent research has focused on the molecular design and synthesis of novel indole-3-carboxylic acid derivatives as AT1 receptor antagonists. nih.gov A 2023 study presented a new series of these compounds, which were evaluated for their binding affinity to the AT1 receptor through radioligand binding studies using [¹²⁵I]-angiotensin II. nih.gov The results revealed that these novel derivatives exhibit high nanomolar affinity for the AT1 receptor, with potency comparable to established pharmaceuticals like losartan (B1675146). nih.gov

In vivo studies on spontaneously hypertensive rats further demonstrated the therapeutic potential of these compounds. Oral administration of these indole-3-carboxylic acid derivatives led to a significant reduction in blood pressure. nih.gov One of the lead compounds produced a maximum decrease in blood pressure of 48 mm Hg at a dose of 10 mg/kg, and this antihypertensive effect was sustained for 24 hours, outperforming losartan in duration of action. nih.gov The structural basis for the activity of such antagonists often involves an acidic group, like the carboxylic acid or a bioisosteric equivalent such as a tetrazole ring, which plays a key role in binding to the receptor. nih.govresearchgate.net

Table 1: AT1 Receptor Antagonism of Indole-3-Carboxylic Acid Derivatives

Compound Class Target Receptor Key Findings Reference Compound In Vivo Effect
Indole-3-carboxylic acid derivatives Angiotensin II Receptor Type 1 (AT1) High nanomolar binding affinity. nih.gov Losartan Significant and sustained blood pressure reduction in hypertensive rats. nih.gov

Cannabinoid Receptor Agonism (where applicable to N-phenyl indoles)

The N-phenyl indole scaffold is a core component of certain synthetic cannabinoids, particularly within the aminoalkylindole class. These compounds are known to act as agonists at cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system involved in a multitude of physiological processes. frontiersin.org While structurally distinct from classical cannabinoids like THC, aminoalkylindoles can exhibit high affinity and potency at these receptors. wikipedia.org

A prominent example of an aminoalkylindole is WIN 55,212-2, which is a potent full agonist at the CB1 receptor (Kᵢ = 1.9 nM) and also demonstrates high affinity for the CB2 receptor. wikipedia.orgnih.gov Its affinity for CB1 is significantly higher than that of THC. wikipedia.org The structure of WIN 55,212-2 features a morpholinoethyl group at the N-1 position of the indole ring and a naphthoyl group at the C-3 position, rather than a carboxylic acid. wikipedia.org However, the general class of 3-(1-naphthoyl)indoles, to which WIN 55,212-2 belongs, are classified as CB1 receptor agonists. wikipedia.org

The interaction of these ligands with cannabinoid receptors can trigger various signaling pathways, including the activation of p42 and p44 MAP kinase. wikipedia.org Research into aminoalkylindoles has shown that modifications to the indole nucleus or the N-1 substituent can significantly influence receptor selectivity and activity. For instance, some newer aminoalkylindoles have been found to display significant selectivity for the CB2 receptor. researchgate.net While direct studies on the cannabinoid receptor affinity of this compound itself are limited in the provided results, the established activity of related N-substituted indole structures like the aminoalkylindoles highlights the potential of this chemical space to interact with the cannabinoid system. wikipedia.orgresearchgate.net It's important to note that some effects of WIN 55,212-2 on sensory neurons have been observed to be independent of CB1 and CB2 receptors, suggesting actions at other, yet unidentified, cation channels. nih.gov

Table 2: Cannabinoid Receptor Affinity of a Representative Aminoalkylindole

Compound Receptor Target Affinity (Kᵢ) Receptor Action Reference
WIN 55,212-2 CB1 1.9 nM Full Agonist wikipedia.org
WIN 55,212-2 CB2 High affinity (moderate selectivity for CB2 over CB1 reported in some studies) Agonist researchgate.net

In Vitro Cellular Activity Profiles and Mechanistic Investigations

Anti-Cancer Cell Line Growth Inhibition and Apoptosis Induction (Mechanistic Studies)

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry and has formed the basis for numerous anti-cancer agents. nih.gov Derivatives of this compound have been investigated for their cytotoxic and pro-apoptotic effects across a variety of cancer cell lines.

One line of research has explored conjugates of indole-3-carboxylic acid with other bioactive molecules. For example, an indole-3-carboxylic acid conjugate of the sesquiterpene melampomagnolide-B (MMB) demonstrated remarkable growth inhibition against a panel of human hematological and solid tumor cell lines, with GI₅₀ values in the nanomolar range. nih.gov Specifically, this conjugate, designated 7k, showed GI₅₀ values between 0.04-0.28 µM against leukemia cell lines and 0.04-0.61 µM against the majority of solid tumor cell lines tested. nih.gov

The mechanisms underlying the anti-cancer activity of indole derivatives are diverse. They are known to induce apoptosis, or programmed cell death, which is a preferred mechanism for eliminating cancer cells without causing inflammation. nih.gov Indole derivatives can trigger apoptosis by inhibiting anti-apoptotic proteins like Mcl-1 and Bcl-2. mdpi.com For instance, tricyclic 2-indole carboxylic acid inhibitors have been developed that show single-digit nanomolar binding affinity to Mcl-1, a key survival protein for many cancers. nih.gov Furthermore, indole-based compounds can inhibit other critical cellular targets involved in cell proliferation, such as tubulin, topoisomerases, and various kinases. nih.govmdpi.com

A recent study demonstrated that indole-3-carboxylic acid can enhance the anti-cancer potency of the conventional chemotherapy drug doxorubicin (B1662922) (DOX) in colorectal cancer (CRC) cells. researchgate.net In LS180 colon cancer cells, indole-3-carboxylic acid amplified DOX-induced cellular senescence, a state of irreversible growth arrest. researchgate.net This was accompanied by an inhibition of cell proliferation and cell cycle arrest, suggesting a synergistic therapeutic potential. researchgate.net

Table 3: Anti-Cancer Activity of Indole-3-Carboxylic Acid Derivatives

Derivative Type Cancer Cell Line(s) Key Mechanistic Findings GI₅₀ / IC₅₀ Values
Indole-3-carboxylic acid conjugate (7k) NCI-60 Panel (Leukemia & Solid Tumors) Growth inhibition. nih.gov 0.04-0.61 µM. nih.gov
Indole-3-carboxylic acid Colorectal Cancer (LS180) Enhances doxorubicin-induced cellular senescence, inhibits proliferation, promotes cell cycle arrest. researchgate.net Not reported alone, studied as a combination agent. researchgate.net
Tricyclic 2-indole carboxylic acids Various Potent and selective inhibition of the anti-apoptotic protein Mcl-1. nih.gov Single-digit nanomolar binding affinity. nih.gov
N-benzyl-1H-indole-2-carbohydrazides MCF-7, A549, HCT Cytotoxicity, potential apoptosis induction. mdpi.com Compound 4e showed an average IC₅₀ of 2 µM. mdpi.com

Antimicrobial and Antifungal Activity Mechanisms

Derivatives of this compound have shown significant potential as novel antimicrobial and antifungal agents, addressing the critical public health issue of antimicrobial resistance. nih.govnih.gov

One successful strategy involves the conjugation of the indole-3-carboxylic acid moiety with peptides. A library of dipeptide conjugates of indole-3-carboxylic acid demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with activities comparable to the standard drug ciprofloxacin. nih.gov These conjugates also displayed potent activity against fungal strains like Candida albicans and Aspergillus niger. nih.gov For example, specific conjugates were found to be twice as effective as the standard antifungal fluconazole (B54011) against C. albicans. nih.gov

Another approach involves the synthesis of α,ω-di(indole-3-carboxamido)polyamine derivatives. These molecules have been shown to possess intrinsic antimicrobial activity and, importantly, can act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant bacteria. nih.gov The mechanism for this activity is believed to involve the disruption of the bacterial membrane. nih.gov One particular analogue demonstrated the ability to disrupt the membrane of both S. aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa. nih.gov

Furthermore, the indole nucleus is often hybridized with other heterocyclic rings known for their biological activities, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole. Indole derivatives substituted with these moieties have been shown to possess a broad spectrum of antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL against various bacteria and fungi, including the resistant species MRSA and Candida krusei. nih.gov The mechanism of resistance in some bacteria, such as the NorA efflux pump in S. aureus, is a potential target for such compounds. nih.gov

Table 4: Antimicrobial and Antifungal Efficacy of Indole-3-Carboxylic Acid Derivatives

Derivative Class Target Organism(s) Mechanism of Action Efficacy (MIC/EC₅₀)
Indole-3-carboxylic acid-dipeptide conjugates S. aureus, E. coli, C. albicans, A. niger Not fully elucidated, potent inhibition of growth. nih.gov MIC against C. albicans as low as 50 μg/mL. nih.gov
Indole-3-carboxamido-polyamine conjugates S. aureus, MRSA, P. aeruginosa, A. baumannii, C. neoformans Bacterial membrane disruption; antibiotic potentiation. nih.gov MIC ≤ 0.28 µM for lead compound against several species. nih.gov
Indole-triazole/thiadiazole derivatives S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei Broad-spectrum inhibition. nih.gov MIC values ranging from 3.125-50 µg/mL. nih.gov

Antiviral Properties and Underlying Mechanisms

The indole scaffold is a key component in several antiviral agents, acting through diverse mechanisms to inhibit viral replication. nih.govnih.gov Research into derivatives of this compound has revealed promising antiviral activity, particularly against emerging viral threats.

A notable study investigated a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, for its activity against SARS-CoV-2. nih.govactanaturae.runih.gov This compound demonstrated potent and specific antiviral action in vitro. nih.govactanaturae.ru At a concentration of 52.0 μM, it completely inhibited the replication of the SARS-CoV-2 virus. nih.govactanaturae.ru The compound exhibited a high selectivity index (SI = 78.6) and a half-maximal inhibitory concentration (IC₅₀) of 1.84 μM (1.06 µg/mL). actanaturae.ru Mechanistically, its activity was linked to interferon-inducing properties and the ability to suppress the formation of syncytia (cell fusion) induced by the SARS-CoV-2 spike protein by 89%. nih.govnih.gov

The mechanisms by which indole derivatives can exert antiviral effects are varied and target different stages of the viral life cycle. youtube.com These can include:

Entry and Fusion Inhibition: Some indole derivatives, like Arbidol, function by preventing the virus from entering the host cell and fusing with its membrane. nih.gov

Reverse Transcriptase (RT) Inhibition: RTIs are a crucial class of drugs for retroviruses like HIV. They block the function of the reverse transcriptase enzyme, which is essential for viral replication. nih.gov

Integrase Inhibition: Integrase is another key HIV enzyme that incorporates the viral DNA into the host genome. Indole derivatives have been designed as integrase inhibitors, representing a novel mode of action against HIV. nih.govfrontiersin.org

Protease Inhibition: Viral proteases are often required to process viral polyproteins into their functional forms. Inhibition of these enzymes prevents the maturation of new, infectious viral particles. nih.gov

The synthetic accessibility and potent activity of these indole-3-carboxylic acid derivatives make them promising candidates for the development of new antiviral therapies. nih.gov

Table 5: Antiviral Activity of an Indole-3-Carboxylic Acid Derivative

Compound Target Virus Mechanism of Action IC₅₀ Selectivity Index (SI)
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole SARS-CoV-2 Inhibition of viral replication, suppression of spike protein-induced syncytia formation, interferon-inducing activity. nih.govnih.gov 1.84 μM. actanaturae.ru 78.6. actanaturae.ru

Anti-inflammatory and Antioxidant Mechanisms

Derivatives of this compound have demonstrated significant anti-inflammatory and antioxidant activities in preclinical studies. These compounds engage with various molecular targets and pathways to mitigate inflammatory responses and oxidative stress.

One of the primary anti-inflammatory mechanisms involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.govmdpi.com By selectively targeting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com Molecular docking studies have further illuminated the binding modes of these derivatives within the COX-2 active site, suggesting a clear preference for this isoform over COX-1, which is associated with gastrointestinal side effects. nih.govmdpi.com

The anti-inflammatory effects are also mediated through the downregulation of pro-inflammatory cytokines. For instance, certain indole derivatives have been shown to significantly reduce the lipopolysaccharide (LPS)-induced upregulation of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophage cell lines. chemrxiv.orgchemrxiv.org This cytokine-inhibitory potential points towards the modulation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, a central regulator of immune and inflammatory responses. chemrxiv.orgmdpi.com Some indole derivatives have been observed to mitigate the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of inflammatory genes. nih.gov

In addition to their anti-inflammatory properties, these compounds exhibit robust antioxidant activity. This is achieved through both direct and indirect mechanisms. They can directly scavenge free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). chemrxiv.orgnih.gov The indole nucleus itself is known for its electron-donating properties, which contributes to its ability to neutralize these damaging species.

The table below summarizes the key anti-inflammatory and antioxidant mechanisms of this compound derivatives based on preclinical findings.

MechanismTarget/PathwayObserved EffectReference
Anti-inflammatory Cyclooxygenase-2 (COX-2)Inhibition of enzyme activity nih.govmdpi.com
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Downregulation of expression chemrxiv.orgchemrxiv.org
Nuclear Factor-kappa B (NF-κB)Inhibition of p65 translocation nih.gov
Inducible Nitric Oxide Synthase (iNOS)Reduction in protein expression chemrxiv.org
Antioxidant Reactive Oxygen Species (ROS) & Reactive Nitrogen Species (RNS)Direct scavenging of free radicals chemrxiv.orgnih.gov
Heme Oxygenase-1 (HO-1)Upregulation of enzyme expression nih.gov
Superoxide Dismutase (SOD2) & NAD(P)H Quinone Dehydrogenase 1 (NQO1)Upregulation of enzyme expression researchgate.net

Neuroprotective Mechanisms and Cellular Pathways

The neuroprotective effects of this compound derivatives are multifaceted, involving a combination of antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov These compounds show promise in preclinical models of neurodegenerative diseases by targeting key pathological processes.

A significant aspect of their neuroprotective mechanism is the ability to counteract oxidative stress, which is a major contributor to neuronal damage in various neurological disorders. nih.gov By scavenging free radicals and boosting endogenous antioxidant defenses, these derivatives protect neurons from oxidative injury. mdpi.comnih.gov For example, in cellular models of neurotoxicity, indole derivatives have been shown to preserve cell viability in the presence of oxidative stressors like hydrogen peroxide (H₂O₂). nih.gov

In the context of Alzheimer's disease models, certain indole-phenolic derivatives have demonstrated the ability to interfere with the aggregation of amyloid-beta (Aβ) peptides. nih.gov They have been shown to promote the disaggregation of Aβ fragments, a key event in the pathogenesis of Alzheimer's. nih.gov This anti-aggregation property, combined with their antioxidant and chelating capabilities, positions them as potential multifunctional agents for neurodegenerative disease therapy. nih.gov

Furthermore, the anti-inflammatory properties of these derivatives play a crucial role in their neuroprotective effects. Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a common feature of many neurodegenerative conditions. researchgate.net By suppressing the production of inflammatory cytokines and enzymes like iNOS in microglial cells, these compounds can dampen the inflammatory environment in the brain and reduce neurodegeneration. researchgate.net For instance, the indole derivative NC009-1 has been shown to reduce microglia and astrocyte reactivity in a mouse model of Parkinson's disease. researchgate.net

The modulation of cellular signaling pathways is central to the neuroprotective actions of these compounds. They can influence pathways related to cell survival and apoptosis. By inhibiting pro-apoptotic signals and promoting pro-survival pathways, they help to prevent neuronal cell death. mdpi.com The activation of factors like brain-derived neurotrophic factor (BDNF), which supports synaptogenesis and neurogenesis, has also been associated with the neuroprotective effects of related compounds. mdpi.com

The table below outlines the key neuroprotective mechanisms and cellular pathways associated with this compound derivatives in preclinical research.

MechanismCellular Pathway/TargetObserved EffectReference
Antioxidant Oxidative StressProtection against H₂O₂-induced cell death nih.gov
Anti-amyloidogenic Amyloid-β (Aβ) AggregationPromotion of Aβ fragment disaggregation nih.gov
Anti-inflammatory Microglial ActivationReduction of pro-inflammatory cytokine release (IL-1β, IL-6, TNF-α) researchgate.net
NLRP3 InflammasomeSuppression of activation researchgate.net
Neurogenesis & Synaptic Plasticity Brain-Derived Neurotrophic Factor (BDNF)Potential to improve levels (inferred from related compounds) mdpi.com
Anti-apoptotic Apoptosis PathwaysPrevention of neuronal apoptosis mdpi.com

Structure-Activity Relationship (SAR) and Pharmacophore Mapping in Preclinical Contexts

Structure-activity relationship (SAR) studies and pharmacophore mapping are essential for optimizing the therapeutic potential of this compound derivatives. These studies aim to identify the key structural features responsible for their biological activities and to guide the design of more potent and selective compounds.

For the anti-inflammatory activity, particularly the inhibition of COX-2, pharmacophore models have been developed. These models typically highlight the importance of specific chemical features, such as hydrogen bond acceptors, aromatic rings, and hydrophobic regions, and their spatial arrangement. nih.govmdpi.com A common pharmacophore model for COX-2 inhibitors includes two aromatic rings and a hydrogen bond acceptor feature. nih.gov The indole nucleus often serves as one of the aromatic features, while the phenyl group at the 1-position provides the second. The carboxylic acid group can act as a hydrogen bond acceptor. Modifications to these core structures, such as the introduction of different substituents on the phenyl and indole rings, can significantly impact the binding affinity and selectivity for COX-2. nih.govmdpi.com

In the context of neuroprotective activity, SAR studies have revealed the importance of both the indole core and the substituents on the phenyl ring. The nature and position of substituents can influence the compound's ability to cross the blood-brain barrier, as well as its antioxidant and anti-aggregating properties. researchgate.net For example, the lipophilicity of the molecule, which can be tuned by adding or modifying substituents, is a critical factor for brain penetration. uc.pt

Pharmacophore mapping for neuroprotective agents often identifies features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic centers. These features are crucial for interactions with various biological targets, including enzymes and receptors involved in neurodegenerative pathways.

The table below provides a summary of key SAR findings and pharmacophore features for this compound derivatives in preclinical studies.

Biological ActivityKey Structural Features/ModificationsImpact on ActivityPharmacophore FeaturesReference
Anti-inflammatory (COX-2 Inhibition) Phenyl and indole ring substituentsInfluences binding affinity and selectivityTwo aromatic rings, one hydrogen bond acceptor nih.govmdpi.com
Carboxylic acid groupActs as a hydrogen bond acceptor nih.gov
Neuroprotection Substituents on phenyl and indole ringsAffects blood-brain barrier penetration and target interactionAromatic rings, hydrogen bond donors/acceptors, hydrophobic centers researchgate.net
Lipophilicity of the moleculeCritical for brain penetration uc.pt
5-HT2C Receptor Antagonism Pyridine-3-ylamide at the 3-position of the indoleHigh affinity and selectivityN/A nih.gov

Advanced Research Applications of 1 Phenyl 1h Indole 3 Carboxylic Acid in Chemical Biology and Material Science

Utilization as a Versatile Chemical Building Block in Complex Molecular Synthesis

The 1-phenyl-1H-indole-3-carboxylic acid scaffold is a highly versatile platform in organic synthesis, primarily owing to the reactive sites on the indole (B1671886) ring and the carboxylic acid group. The presence of the N-phenyl group influences the electronic properties of the indole ring, which can be exploited for regioselective functionalization.

The carboxylic acid moiety at the C-3 position is a key functional handle for a variety of chemical transformations. It can be readily converted into esters, amides, and other derivatives, allowing for the attachment of diverse molecular fragments. researchgate.net For instance, coupling reactions with amino acids or peptides can lead to the synthesis of complex bio-conjugates. researchgate.net Furthermore, the indole ring itself can undergo electrophilic substitution reactions, although the N-phenyl group can alter the typical reactivity pattern observed in unsubstituted indoles.

Several synthetic strategies utilize indole-3-carboxylic acid and its derivatives as precursors. Palladium-catalyzed cross-coupling reactions are a common method for the C-H functionalization of indoles, allowing for the introduction of aryl groups at various positions. nih.gov The synthesis of N-substituted indole-3-carboxylic acid derivatives can be achieved through methods like the Ullmann-type intramolecular arylamination. nih.gov The Fischer indole synthesis is a classical method that can be employed to construct the core indole ring system from phenylhydrazine (B124118) and appropriate keto-acids, which can then be N-phenylated.

The following table summarizes some synthetic transformations involving the indole-3-carboxylic acid backbone, illustrating its utility as a building block.

TransformationReagents and ConditionsProduct TypeReference
EsterificationAlcohol, Acid catalystIndole-3-carboxylates mdpi.com
AmidationAmine, Coupling agents (e.g., EDC, HOBt)Indole-3-carboxamides mdpi.com
Decarboxylative CouplingAryl halide, CatalystC-3 arylated indoles biosynth.com
Intramolecular CyclizationDihaloalkane, Base (e.g., NaH)Fused heterocyclic systems nih.gov
Direct ArylationAryl halide, Palladium catalystC-H arylated indoles nih.gov

These examples underscore the role of this compound and its parent structures as foundational elements for constructing a wide array of more complex molecules with potential applications in various fields of chemical research.

Development of Biochemical Probes and Molecular Research Tools

The indole nucleus is a common motif in biologically active molecules, and derivatives of this compound have been investigated for their potential to interact with various biological targets. This makes them attractive scaffolds for the design of biochemical probes and molecular tools to study cellular processes and disease mechanisms.

The ability to functionalize both the carboxylic acid group and the indole ring allows for the systematic modification of the molecule's structure to optimize binding to specific proteins and to introduce reporter groups such as fluorophores or affinity tags. For example, derivatives of indole-3-carboxylic acid have been designed as antagonists for the angiotensin II receptor, which is a key target in the regulation of blood pressure. nih.gov In these studies, the indole-3-carboxylic acid core serves as a starting point for the synthesis of compounds that can modulate the activity of this receptor. nih.gov

Furthermore, indole-3-carboxylic acid-based derivatives have been developed as dual inhibitors of the Bcl-2 and Mcl-1 proteins, which are important targets in cancer therapy due to their role in apoptosis. nih.gov The design of these inhibitors often involves creating molecules that can mimic the interactions of natural ligands, and the indole scaffold provides a rigid framework for the precise positioning of functional groups to achieve high binding affinity and selectivity. nih.gov

The development of such specific inhibitors provides researchers with valuable tools to probe the function of these proteins in both healthy and diseased states, contributing to a deeper understanding of their biological roles and facilitating the discovery of new therapeutic agents.

Exploration in Agricultural Chemistry, including Herbicidal Activity and Plant Protection

In the realm of agricultural science, derivatives of indole-3-carboxylic acid have been extensively studied for their herbicidal properties. frontiersin.orgnih.govnih.govresearchgate.net This interest stems from their structural similarity to indole-3-acetic acid (IAA), a natural plant hormone (auxin) that regulates numerous aspects of plant growth and development. byjus.comnih.gov By mimicking or antagonizing the action of natural auxins, these synthetic compounds can disrupt normal plant growth, leading to herbicidal effects.

Research has focused on developing indole-3-carboxylic acid derivatives that act as antagonists of the auxin receptor protein TIR1 (Transport Inhibitor Response 1). frontiersin.orgnih.govnih.gov By blocking the formation of the TIR1-IAA-Aux/IAA complex, these compounds inhibit auxin-responsive gene expression, which is lethal to the plant. frontiersin.org Molecular docking studies have suggested that the phenyl ring in related auxin antagonists can interact strongly with key residues in the TIR1 protein, such as Phe82. frontiersin.org

A number of novel indole-3-carboxylic acid derivatives have been synthesized and tested for their herbicidal activity against both dicotyledonous and monocotyledonous weeds. frontiersin.orgnih.govnih.gov The following table presents the herbicidal activity of some representative indole-3-carboxylic acid derivatives against the root growth of rape (a dicot).

CompoundConcentration (mg/L)Root Inhibition Rate (%)Reference
10d10096 frontiersin.orgnih.govnih.gov
10d1092 frontiersin.orgnih.govnih.gov
10h10095 frontiersin.orgnih.govnih.gov
10h1093 frontiersin.orgnih.govnih.gov

These findings highlight the potential of this compound and related structures as lead compounds for the development of new and effective herbicides for crop protection.

Potential Applications in Materials Science Research (e.g., Polymerization Initiators, Functional Materials)

The unique combination of a carboxylic acid, a phenyl group, and an indole ring in this compound suggests its potential utility in materials science. The carboxylic acid functionality can act as an initiator or a monomer in polymerization reactions. For example, carboxylic acids can be used to initiate the ring-opening polymerization of cyclic esters or to participate in condensation polymerizations to form polyesters or polyamides.

The indole and phenyl groups can impart desirable properties to polymeric materials. The indole nucleus is known for its electron-rich nature and can exhibit interesting photophysical and electronic properties. Incorporating this moiety into a polymer backbone or as a side chain could lead to the development of functional materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the rigid structure of the indole and phenyl groups could enhance the thermal stability and mechanical properties of polymers. In the field of coordination polymers and metal-organic frameworks (MOFs), multifunctional carboxylic acids are widely used as organic linkers to construct porous materials with applications in gas storage, separation, and catalysis. While not extensively studied for this specific compound, the carboxylic acid group of this compound could coordinate with metal ions to form novel MOFs with potentially interesting topologies and functional properties. The N-phenyl group would add a significant degree of steric bulk and potential for π-π stacking interactions within the framework.

Investigation of Synergistic Effects in Biological Systems (e.g., Adjuvant Activity in Bioactive Formulations)

There is growing interest in the synergistic effects of compounds in biological systems, where the combined effect of two or more agents is greater than the sum of their individual effects. Indole derivatives have been investigated for their ability to act as adjuvants, enhancing the efficacy of other bioactive compounds.

A notable study demonstrated that indole-3-carboxylic acid (3-ICA), the parent compound of this compound, acts as a synergist for jasmonic acid (JA), a plant hormone involved in defense responses, against the fungal pathogen Blumeria graminis on wheat. frontiersin.org The study found a significant synergistic effect when 3-ICA and JA were combined in various ratios. frontiersin.org

The synergistic effect between indole-3-carboxylic acid and jasmonic acid against wheat powdery mildew is quantified by the synergistic coefficient in the table below.

Ratio of 3-ICA to JAEC₅₀ (μg/ml)Synergistic CoefficientReference
2:89.0522.95 frontiersin.org

A synergistic coefficient significantly greater than 1 indicates a strong synergistic interaction. This research suggests that indole-3-carboxylic acid can enhance the protective effects of naturally occurring defense compounds in plants. frontiersin.org

Additionally, other research has shown that substituted indole derivatives can act synergistically with conventional antibiotics to combat drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These indole derivatives appear to work by increasing the permeability of the bacterial cell membrane, thereby allowing the antibiotic to reach its intracellular target more effectively. nih.gov While these studies did not specifically use this compound, they provide a strong rationale for investigating its potential as a synergistic agent in various bioactive formulations. The addition of the N-phenyl group could modulate its lipophilicity and interaction with biological membranes, potentially leading to enhanced synergistic activity.

Future Directions and Emerging Research Avenues for 1 Phenyl 1h Indole 3 Carboxylic Acid Research

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization (excluding clinical lead selection)

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel molecules based on the 1-phenyl-1H-indole-3-carboxylic acid framework. These computational tools offer the potential to navigate the vast chemical space with unprecedented speed and efficiency, moving beyond traditional, often serendipitous, discovery methods.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), are being trained on large databases of chemical structures to learn the underlying rules of molecular grammar. nih.govresearchgate.netfrontiersin.org This allows for the de novo design of novel indole (B1671886) derivatives with tailored properties. For instance, a model can be "fine-tuned" on a specific set of active this compound analogues to generate new molecules that are predicted to have similar or improved activity for a particular research target. nih.govchemrxiv.org This approach has already shown success in designing potent and selective modulators for various biological targets. researchgate.net

Beyond generating new structures, ML algorithms are also crucial for optimizing the properties and synthesis of these compounds. ML models can be trained to predict various physicochemical and biological properties of novel this compound derivatives, such as solubility, and binding affinity to a target protein, from their chemical structure alone. patsnap.com This allows for the rapid virtual screening of thousands of potential candidates, prioritizing the most promising ones for synthesis and testing. Furthermore, ML is being applied to optimize reaction conditions, predicting the best catalysts, solvents, and temperatures to maximize the yield and purity of a desired indole derivative, which can significantly accelerate the research and development process. beilstein-journals.org The integration of ML with high-throughput experimentation platforms is creating "self-driving" laboratories that can autonomously design, synthesize, and test new molecules, rapidly iterating through the design-make-test-analyze cycle. beilstein-journals.org

A summary of AI and ML applications in the context of this compound research is presented in the table below.

AI/ML Application Description Potential Impact on this compound Research
Generative Models (RNNs, GANs) Algorithms trained on existing molecular data to generate novel chemical structures. nih.govfrontiersin.orgDe novo design of new this compound analogues with potentially enhanced or novel biological activities for research purposes.
Predictive Modeling Machine learning models that predict physicochemical and biological properties from molecular structure. patsnap.comRapid virtual screening of designed compounds to prioritize candidates with desirable research characteristics, reducing the need for extensive initial synthesis and testing.
Reaction Optimization Algorithms that predict optimal reaction conditions (catalysts, solvents, temperature) to maximize yield and purity. beilstein-journals.orgMore efficient and cost-effective synthesis of this compound and its derivatives for research use.
Automated Drug Discovery Platforms Integration of AI-driven design with robotic synthesis and high-throughput screening.Acceleration of the entire research cycle, from initial concept to a validated research compound.

Development of Novel and Highly Efficient Synthetic Methodologies with Enhanced Green Chemistry Profiles

While established methods for the synthesis of the indole scaffold exist, there is a growing emphasis on developing new synthetic routes for this compound and its derivatives that are more efficient, cost-effective, and environmentally friendly. dergipark.org.trresearchgate.net The principles of green chemistry are at the forefront of this endeavor, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgacs.org

One promising approach is the use of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. dergipark.org.trrsc.org MCRs are inherently atom-economical and can significantly reduce the number of synthetic steps, saving time, resources, and reducing waste. The development of novel MCRs for the synthesis of highly substituted indoles is an active area of research. rsc.org

The replacement of traditional organic solvents with greener alternatives is another key focus. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Researchers are exploring water-based synthetic methods for indole synthesis, often in conjunction with catalysts that are stable and active in aqueous media. google.com Ionic liquids are also being investigated as recyclable and non-volatile solvent alternatives. researchgate.net

Furthermore, the development of catalyst-free and metal-free reaction conditions is a significant goal. dergipark.org.tr This not only avoids the use of often toxic and expensive heavy metals but also simplifies product purification. Electrochemical methods are also emerging as a green alternative for driving chemical reactions. researchgate.net

The table below summarizes some of the green chemistry approaches being explored for the synthesis of indole derivatives.

Green Chemistry Approach Description Application to this compound Synthesis
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic step to build molecular complexity efficiently. dergipark.org.trrsc.orgDevelopment of one-pot syntheses for substituted 1-phenyl-1H-indole-3-carboxylic acids, improving efficiency and reducing waste.
Use of Green Solvents Employing environmentally benign solvents like water or recyclable ionic liquids instead of volatile organic compounds. researchgate.netgoogle.comPerforming key synthetic steps, such as the Fischer indole synthesis or subsequent functionalizations, in greener media.
Catalyst-Free/Metal-Free Reactions Designing reactions that proceed efficiently without the need for a catalyst or by using non-metallic organocatalysts. dergipark.org.tracs.orgSimplifying synthesis and purification, and avoiding contamination of the final compound with residual metals.
Electrochemical Synthesis Using electricity to drive chemical transformations, often under mild conditions. researchgate.netA clean method for forming key bonds in the indole scaffold or for introducing substituents.

Deeper Elucidation of Complex Molecular Mechanisms in Biological Interactions at the Atomic Level

A fundamental understanding of how this compound and its derivatives interact with their biological targets is crucial for guiding the design of more potent and selective research compounds. While initial studies may identify a biological effect, future research will focus on elucidating the precise molecular mechanisms of these interactions at the atomic level.

Computational techniques such as molecular docking are invaluable tools in this pursuit. jocpr.comnih.gov Docking simulations can predict the preferred orientation of a ligand, such as a this compound derivative, within the binding site of a target protein. researchgate.netresearchgate.net These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. nih.gov For example, docking studies can help to rationalize why certain substituents on the phenyl or indole rings enhance activity while others diminish it.

While computational methods provide valuable hypotheses, experimental validation is essential. High-resolution structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide a definitive picture of the ligand-protein complex at an atomic resolution. These techniques can precisely map the interactions between the indole derivative and the amino acid residues of the target protein, confirming and refining the predictions from molecular docking.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also provide detailed information about ligand-protein interactions in solution, complementing the static picture provided by crystallography. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to analyze the electronic properties and reactivity of the this compound scaffold, providing further insights into its binding characteristics. unicamp.brresearchgate.net

Technique Information Gained Relevance to this compound Research
Molecular Docking Predicts binding mode and affinity of a ligand to a protein target. jocpr.comnih.govresearchgate.netGuides the rational design of new derivatives with improved binding to a specific research target.
X-ray Crystallography / Cryo-EM Provides a high-resolution, three-dimensional structure of the ligand-protein complex.Offers a definitive, atomic-level view of the binding interactions, validating computational models.
Nuclear Magnetic Resonance (NMR) Characterizes ligand-protein interactions in solution and can identify the binding site.Provides dynamic information about the binding process and can be used for a wider range of proteins.
Density Functional Theory (DFT) Calculates the electronic structure and properties of molecules. unicamp.brresearchgate.netHelps to understand the intrinsic reactivity and interaction potential of the this compound scaffold.

Expanding Applications in Underexplored Non-Pharmacological Research Fields

While the majority of research on this compound and its analogues has been in the pharmacological realm, the unique chemical and physical properties of the indole scaffold suggest potential applications in a variety of non-pharmacological fields. Future research is likely to explore these underexplored areas, potentially leading to the development of novel materials and technologies.

One promising area is agrochemicals . The indole-3-acetic acid core is a well-known plant hormone (auxin), and synthetic analogues can act as plant growth regulators or herbicides. frontiersin.org Research has shown that derivatives of indole-3-carboxylic acid can act as antagonists of auxin receptors, exhibiting significant herbicidal activity against various weeds. frontiersin.orgnih.gov Further exploration of the this compound scaffold could lead to the discovery of new, more selective, and environmentally benign herbicides or plant growth promoters.

Another potential application is in materials science . The indole ring is an electron-rich aromatic system, which can impart interesting electronic and photophysical properties to molecules. Indole-containing compounds are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells, and as components of chemical sensors. The specific properties of this compound, with its extended π-system due to the phenyl group, could be advantageous in these applications. The carboxylic acid group also provides a convenient handle for polymerization or for grafting the molecule onto surfaces.

The table below outlines potential non-pharmacological research areas for this compound derivatives.

Research Field Potential Application Rationale
Agrochemicals Herbicides, Plant Growth RegulatorsThe indole-3-acetic acid scaffold is a known phytohormone; synthetic analogues can modulate plant growth. frontiersin.orgnih.gov
Materials Science Organic Electronics (e.g., OLEDs), Chemical SensorsThe electron-rich, aromatic indole system can provide desirable electronic and photophysical properties.
Polymer Chemistry Monomers for novel polymersThe carboxylic acid group can be used for polymerization reactions, and the indole moiety can impart specific properties to the resulting polymer.

Design of Hybrid Pharmacophore-Based Compounds for Enhanced Biological Activity in Research Models

A powerful strategy in modern medicinal chemistry is the design of hybrid molecules that combine two or more distinct pharmacophores into a single chemical entity. researchgate.netmdpi.com This approach, known as pharmacophore hybridization, aims to create compounds with enhanced biological activity, improved selectivity, or a dual mode of action by leveraging the synergistic effects of the combined fragments. researchgate.net The this compound scaffold is an excellent platform for this type of molecular design.

The core idea is to covalently link the this compound moiety, which is known to interact with a specific biological target, to another pharmacophore that is recognized by a different target or a different binding site on the same target. For example, researchers have designed hybrid molecules incorporating the indole scaffold with other biologically active heterocycles such as β-carbolines, piperazines, and triazoles. mdpi.comresearchgate.net These hybrid compounds have shown promise in various research models, demonstrating activities that are often superior to the individual pharmacophoric components. mdpi.comnih.gov

Future research in this area will likely focus on the rational design of novel hybrid compounds based on the this compound scaffold for use in a wide range of biological research models. This strategy holds significant potential for the development of highly potent and specific chemical probes to investigate complex biological systems.

Hybrid Compound Concept Design Strategy Potential Advantage in Research Models
Dual-Target Ligands Combining the this compound scaffold with a pharmacophore for a second, distinct biological target. nih.govCreation of research tools to probe the interplay between two different biological pathways simultaneously.
Enhanced Potency Hybrids Linking the indole core to a group that provides additional favorable interactions with the primary biological target. nih.govDevelopment of highly potent chemical probes for studying a specific biological process with greater precision.
Targeted Delivery Hybrids Attaching a moiety that directs the molecule to a specific cell type or subcellular compartment.Improving the specificity of action in complex biological systems like cell cultures or in vivo models.

Q & A

Q. What analytical techniques differentiate positional isomers of indole-3-carboxylic acid derivatives?

  • Methodological Answer : LC-MS/MS with fragmentation patterns (e.g., m/z shifts for methyl esters at C-3 vs. C-5). NMR (¹H and ¹³C) is critical: aromatic proton splitting patterns and COSY correlations distinguish substituent positions. For example, C-5 substituents deshield H-4 and H-6 protons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.